Cas no 50309-53-0 (4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide)
4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediol, 4-[2-(dimethylamino)ethyl]-, hydrobromide
- 4-[2-(dimethylamino)ethyl]benzene-1,2-diol,hydrobromide
- DTXSID70851364
- N,N-Dimethyl-2-(3,4-dihydroxyphenyl)ethylamine hydrobromide
- 4-(2-(dimethylamino)ethyl)benzene-1,2-diol hydrobromide
- 4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrobromide
- EN300-116779
- 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
- N,N-Dimethyldopamine-hydrobromide
- N,N-Dimethyl-3,4-dihydroxy-beta-phenethylamine hydrobromide
- 4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrobromide
- 1,2-Benzenediol, 4-[2-(dimethylamino)ethyl]-, hydrobromide (1:1)
- Z1501469796
- SCHEMBL20854749
- UJD9JXX7M5
- 4-[2-(dimethylamino)ethyl]benzene-1,2-diolhydrobromide
- N,N-dimethyldopamine hydrobromide
- 50309-53-0
- 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide
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- Inchi: 1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H
- InChI Key: BJOVIRHSZCTSQR-UHFFFAOYSA-N
- SMILES: Br.OC1=C(C=CC(=C1)CCN(C)C)O
Computed Properties
- Exact Mass: 261.03644g/mol
- Monoisotopic Mass: 261.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7Ų
4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B403075-10mg |
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B403075-50mg |
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 50mg |
$ 173.00 | 2023-04-18 | ||
| TRC | B403075-100mg |
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
| TRC | B403075-250mg |
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 250mg |
$ 775.00 | 2023-04-18 | ||
| TRC | B403075-500mg |
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 500mg |
$ 1378.00 | 2023-04-18 | ||
| Enamine | EN300-116779-0.05g |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 95% | 0.05g |
$151.0 | 2023-07-10 | |
| Enamine | EN300-116779-0.1g |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 95% | 0.1g |
$226.0 | 2023-07-10 | |
| Enamine | EN300-116779-0.25g |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 95% | 0.25g |
$321.0 | 2023-07-10 | |
| Enamine | EN300-116779-0.5g |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 95% | 0.5g |
$507.0 | 2023-07-10 | |
| Enamine | EN300-116779-1.0g |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrobromide |
50309-53-0 | 95% | 1.0g |
$650.0 | 2023-07-10 |
4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide
4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide: A Comprehensive Overview of Chemical Properties, Pharmacological Potential, and Research Applications
4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide, with the chemical CAS No. 50309-53-0, represents a unique class of organic compounds that have garnered significant attention in the field of pharmaceutical research. This compound is a derivative of benzene-1,2-diol, also known as hydroquinone, which is a well-established aromatic diol with diverse biological activities. The hydrobromide salt form of this molecule introduces additional stability and solubility characteristics, making it a valuable candidate for further exploration in drug development and biochemical studies.
The 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide molecule combines the structural features of hydroquinone with a dimethylaminoethyl side chain, creating a multifunctional scaffold. This hybrid structure allows for potential interactions with various biological targets, including enzymes, receptors, and cellular signaling pathways. Recent studies have highlighted the antioxidant, anti-inflammatory, and cytoprotective properties of this compound, which are attributed to its ability to modulate redox reactions and interfere with oxidative stress pathways.
One of the key advantages of 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide is its hydrophilic nature, which enhances its solubility in aqueous environments. This property is particularly beneficial for its application in drug delivery systems and biological assays, where solubility is a critical factor. The hydrobromide salt form further stabilizes the molecule, reducing the risk of degradation under physiological conditions. These characteristics make it a promising candidate for further investigation in pharmaceutical sciences and biotechnology.
Recent research has focused on the mechanistic insights of 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide in modulating cellular redox homeostasis. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound can inhibit NADPH oxidase activity, a key enzyme involved in the production of reactive oxygen species (ROS). This finding suggests potential therapeutic applications in diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Furthermore, the 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide has shown anti-inflammatory effects in in vitro models. A 2022 study in *Pharmaceutical Research* reported that this compound can suppress the activation of NF-κB pathways, which are central to the regulation of inflammatory responses. The dimethylaminoethyl group may contribute to these effects by interacting with protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, thereby modulating inflammatory cytokine production.
The synthetic versatility of 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide has also been explored in recent years. Chemists have developed efficient methods to incorporate this scaffold into drug-like molecules with enhanced biological activity. For instance, a 2024 paper in *Organic & Biomolecular Chemistry* described the use of click chemistry to attach functional groups to the hydroquinone core, enabling the creation of targeted therapeutics for specific diseases.
Another area of interest is the potential of 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide in cancer research. Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. A 2023 study in *Cancer Letters* demonstrated that this molecule can selectively target prostate cancer cells by disrupting mitochondrial function and inducing mitochondrial-dependent apoptosis. These findings highlight its potential as a novel therapeutic agent in oncology.
The 4-2-(Dimethylamino)ethylbenz,2-diol hydrobromide also shows promise in neuropharmacology. Research published in *Neuropharmacology* in 2022 indicated that this compound may have neuroprotective effects by reducing oxidative damage in neuronal cells. The hydroquinone core is known to interact with neurotransmitter systems, and the addition of the dimethylaminoethyl group may enhance these interactions, leading to improved neuroprotective outcomes.
Despite its potential, the 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide remains a relatively understudied compound. Further research is needed to fully understand its mechanism of action, pharmacokinetic properties, and toxicological profile. Additionally, the structure-activity relationship (SAR) of this molecule is an area of ongoing investigation, as it may provide insights into the design of more effective derivatives.
In conclusion, 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide (CAS No. 50309-53-0) is a promising compound with a wide range of potential applications in pharmaceutical sciences and biotechnology. Its unique chemical structure, biological activity, and synthetic versatility make it a valuable candidate for further exploration. As research in this area continues to advance, the 4-2-(Dimethylamino)ethylbenzene-1,2-diol hydrobromide may play a significant role in the development of novel therapeutic agents for a variety of diseases.
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